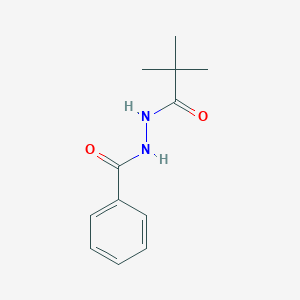

N'-(2,2-dimethylpropanoyl)benzohydrazide

Description

Contextualization of Benzohydrazides within Contemporary Organic Chemistry and Medicinal Chemistry Research

Benzohydrazide (B10538), a molecule featuring a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH₂), serves as a foundational scaffold in the development of a multitude of chemical entities. thepharmajournal.com Its derivatives are a significant class of compounds in organic synthesis and medicinal chemistry due to their straightforward synthesis and versatile reactivity. thepharmajournal.comderpharmachemica.com The hydrazide moiety is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. thepharmajournal.com Researchers have extensively explored benzohydrazide derivatives, demonstrating their broad spectrum of biological activities. These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. thepharmajournal.comderpharmachemica.combiointerfaceresearch.comnih.gov

The significance of benzohydrazides is underscored by their role as precursors to various heterocyclic compounds and Schiff bases, which are also of considerable interest in drug discovery. derpharmachemica.com For instance, notable pharmacologically active compounds like the anti-tuberculosis drug isoniazid (B1672263) contain a hydrazide core, highlighting the therapeutic importance of this structural motif. The ability of the benzohydrazide scaffold to be readily modified allows chemists to fine-tune the steric and electronic properties of the molecule, leading to the generation of large libraries of compounds for biological screening and the development of new therapeutic agents. nih.gov

Academic Significance of Acyl Hydrazone Derivatives in Chemical Sciences

Acyl hydrazones, which are typically formed by the condensation reaction between a hydrazide (like benzohydrazide) and an aldehyde or ketone, represent a critically important class of compounds in the chemical sciences. derpharmachemica.comorganic-chemistry.org The resulting N-acyl hydrazone (NAH) core is a ubiquitous functional group found in numerous compounds with significant biological and pharmacological importance. organic-chemistry.org The academic interest in these derivatives stems from their synthetic accessibility and their diverse chemical and biological profiles. derpharmachemica.com

The N-acyl hydrazone linkage (-CO-NH-N=CH-) provides a unique combination of rigidity and flexibility, with the presence of hydrogen bond donors and acceptors, allowing for specific interactions with biological targets such as enzymes and receptors. organic-chemistry.org This structural feature is central to their wide array of reported biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory actions. nih.gov Furthermore, acyl hydrazones are valuable intermediates in organic synthesis, serving as precursors for the creation of complex heterocyclic systems. researchgate.net Their chemical versatility and biological relevance ensure that acyl hydrazones remain a major focus of research in medicinal chemistry and materials science. derpharmachemica.comnih.gov

Research Trajectory and Scope Pertaining to N'-(2,2-dimethylpropanoyl)benzohydrazide

This compound is a specific derivative belonging to the class of N,N'-diacylhydrazines. This structure is characterized by a hydrazine (B178648) bridge linked to two different acyl groups: a benzoyl group and a 2,2-dimethylpropanoyl group (commonly known as a pivaloyl or tert-butylcarbonyl group). While the broader classes of benzohydrazides and acyl hydrazones are extensively studied, specific research focusing exclusively on this compound is limited in publicly available scientific literature.

However, its synthesis can be inferred from established methods for preparing N,N'-diacylhydrazines. ingentaconnect.combohrium.com The most common route involves the acylation of a carbohydrazide (B1668358) with an acyl chloride. researchgate.netingentaconnect.com Therefore, this compound would likely be synthesized by reacting benzohydrazide with pivaloyl chloride.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Benzohydrazide | Pivaloyl chloride | This compound | Acylation / Nucleophilic Acyl Substitution |

Due to the scarcity of direct data, the potential properties and research interest in this compound can be partially inferred from related structures. For example, the diacylhydrazine insecticide family, which includes commercial products like tebufenozide, highlights the biological importance of this structural class, particularly as insect growth regulators. nih.govresearchgate.net Research on a closely related compound, N′-pivaloyl-N-phenylpivalohydrazide , provides insight into the possible structural characteristics. A single-crystal X-ray analysis of this analog revealed a monoclinic crystal system. researchgate.net The study of such analogs is crucial for predicting the physicochemical and biological properties of underexplored compounds like this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C16H24N2O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.4638(17) |

| b (Å) | 9.9481(11) |

| c (Å) | 10.5276(12) |

| β (°) | 90.194(3) |

| Volume (Å3) | 1619.5(3) |

The presence of the bulky tert-butyl group from the pivaloyl moiety could confer interesting properties such as increased metabolic stability or specific steric interactions with biological targets. The trajectory for future research would involve its definitive synthesis, full spectral characterization (NMR, IR, MS), crystal structure determination, and subsequent evaluation for various biological activities, leveraging the known potential of the diacylhydrazine scaffold.

Overview of the Comprehensive Academic Research Outline

This article provides a focused academic review of the chemical compound this compound. The structure of this review is as follows: The introduction first places the core structure, benzohydrazide, within the broader context of modern organic and medicinal chemistry. It then elaborates on the academic and practical importance of the wider class of acyl hydrazone derivatives. Subsequently, the review narrows its focus to the specific research landscape concerning this compound, discussing its likely synthesis and characteristics based on the established chemistry of its parent class, N,N'-diacylhydrazines. Finally, a table of all mentioned chemical compounds is provided for clear reference. The content is based on established scientific literature, with a strict focus on the chemical aspects of the title compound and its related structures.

Structure

3D Structure

Properties

IUPAC Name |

N'-(2,2-dimethylpropanoyl)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)11(16)14-13-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPSTLRFHJVMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2,2 Dimethylpropanoyl Benzohydrazide

Established Synthetic Routes to N'-(2,2-dimethylpropanoyl)benzohydrazide

Established synthetic routes to this compound typically involve the formation of an amide bond between a benzoyl moiety and a pivaloyl moiety linked by a hydrazine (B178648) bridge. These methods can be broadly categorized into conventional multistep syntheses and more streamlined one-pot strategies.

Conventional Multistep Synthetic Approaches

Conventional methods for the synthesis of this compound are generally carried out in a stepwise manner. A common and logical approach involves the acylation of benzohydrazide (B10538) with pivaloyl chloride. This reaction is a nucleophilic acyl substitution where the nucleophilic nitrogen atom of benzohydrazide attacks the electrophilic carbonyl carbon of pivaloyl chloride.

The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The choice of solvent is crucial and often involves aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) to avoid unwanted side reactions.

Table 1: Representative Conventional Synthesis of this compound | Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Product | |---|---|---|---|---|---| | 1 | Benzoic acid | Hydrazine hydrate (B1144303) | Reflux | Benzohydrazide | | 2 | Benzohydrazide | Pivaloyl chloride | Pyridine/Dichloromethane | 0 °C to room temperature | this compound |

Detailed research findings indicate that the reaction conditions, such as temperature and reaction time, can significantly influence the yield and purity of the final product. Low temperatures are often initially employed during the addition of the acyl chloride to control the exothermic nature of the reaction.

One-Pot Synthesis Strategies

While specific one-pot syntheses for this compound are not extensively documented in the literature, the general principles of one-pot reactions can be applied. A hypothetical one-pot synthesis could involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation and purification of intermediates.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green" approaches aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green chemistry principles can be applied.

Solvent-Free Synthesis Methodologies

Solvent-free, or neat, reactions represent a significant advancement in green chemistry. By eliminating the solvent, these methods reduce waste, cost, and the environmental impact associated with volatile organic compounds. The acylation of benzohydrazide with pivaloyl chloride could potentially be carried out under solvent-free conditions, possibly with gentle heating to facilitate the reaction between the solid reactants. In such a scenario, one of the reactants might act as the reaction medium.

Catalytic Synthesis (Homogeneous and Heterogeneous)

The use of catalysts can significantly enhance the efficiency and selectivity of chemical reactions, often under milder conditions than non-catalytic processes. While specific catalytic syntheses for this compound are not well-documented, related N-acylation reactions have been successfully carried out using various catalysts.

Homogeneous Catalysis: Lewis acids or organic bases could be employed in small, catalytic amounts to promote the acylation of benzohydrazide. These catalysts can activate either the acyl chloride or the hydrazide, facilitating the reaction.

Heterogeneous Catalysis: The use of solid-supported catalysts offers the advantage of easy separation and recyclability. Acidic or basic resins, for example, could be used to catalyze the reaction. The reactants would be passed over the catalyst bed, and the product would be collected, simplifying the work-up procedure.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. hilarispublisher.com The synthesis of various benzohydrazide derivatives has been successfully achieved using microwave irradiation. hilarispublisher.com

For the synthesis of this compound, a mixture of benzohydrazide and pivaloyl chloride, potentially with a non-volatile solvent or under solvent-free conditions, could be subjected to microwave irradiation. The direct and efficient heating provided by microwaves can significantly accelerate the rate of the acylation reaction. hilarispublisher.com

Table 2: Potential Microwave-Assisted Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent/Conditions | Power (W) | Time (min) |

|---|---|---|---|---|

| Benzohydrazide | Pivaloyl chloride | Solvent-free | 100-300 | 5-15 |

These green chemistry approaches offer promising alternatives to conventional methods, with the potential for more sustainable and efficient production of this compound. Further research is needed to optimize these methods for this specific compound.

Ultrasound-Assisted Synthesis Protocols

The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for process intensification, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. semanticscholar.orglew.ro While specific ultrasound-assisted protocols for the direct synthesis of this compound are not extensively detailed in the literature, the synthesis of analogous benzohydrazide derivatives provides a clear framework for such methodologies. These green chemistry approaches are noted for their efficiency and eco-friendly nature. mdpi.comnih.govresearchgate.net

Ultrasound-assisted synthesis of benzohydrazide derivatives, such as Schiff bases and heterocyclic compounds, typically involves the condensation of a benzohydrazide with a carbonyl compound in a suitable solvent. mdpi.com The reaction mixture is subjected to sonication in an ultrasonic bath, often at room temperature. nih.gov This method leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, which dramatically accelerates the reaction rate. univ.kiev.ua

Studies comparing conventional and ultrasound-assisted methods for the synthesis of various hydrazone derivatives consistently demonstrate the superiority of the latter. For instance, the synthesis of certain benzoxazinonylhydrazones required several hours using conventional thermal heating, whereas ultrasound irradiation accomplished the same transformation in just 6-7 minutes with improved yields. lew.ro Similarly, the synthesis of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazide compounds was achieved in 10–15 minutes with yields ranging from 83–98% under sonication. nih.gov These protocols often utilize environmentally benign solvents like ethanol (B145695) or deep eutectic solvents (DESs), further enhancing their green credentials. nih.govuniv.kiev.ua

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Benzohydrazide Derivatives This table is generated based on data from analogous reactions and illustrates the typical advantages of sonication.

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 8–28 hours | < 2 hours | mdpi.comnih.gov |

| Yield | Moderate to Good | Good to Excellent (60-98%) | lew.ronih.gov |

| Conditions | Refluxing at high temperature | Room Temperature | nih.gov |

| By-products | Often present | Minimal to none | lew.ro |

| Energy Consumption | High | Low | researchgate.net |

Derivatization and Analog Synthesis from this compound Scaffold

The this compound structure serves as a versatile template for the synthesis of a wide array of derivatives and analogs. Modifications can be strategically introduced at several key positions, including the hydrazide nitrogen atoms and the aromatic ring, or through complex multi-component reactions.

Modification at the Hydrazide Nitrogen Atom

The hydrazide moiety (-CO-NH-NH-) is a rich hub for chemical modification. The terminal nitrogen atom is nucleophilic and readily participates in condensation reactions with aldehydes and ketones to form N'-acylhydrazones, a prominent class of Schiff bases. elsevierpure.com This reaction is a cornerstone for creating diverse libraries of compounds.

Another key strategy involves acylation at the terminal nitrogen. For example, reacting a benzohydrazide with substituted carboxylic acids, often in the presence of a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), yields N,N'-diacylhydrazine derivatives. nih.gov This approach allows for the introduction of a wide variety of functional groups. Alkylation at the nitrogen atoms is also a feasible, though less common, modification pathway. For instance, benzhydrazide can be benzamidomethylated by reacting it with (benzamidomethyl)triethylammonium chloride, demonstrating the potential for introducing alkyl-amide functionalities. mdpi.com

Aromatic Ring Substitutions and Functionalization

Functionalization of the benzoyl aromatic ring is a primary strategy for tuning the electronic and steric properties of the molecule. Rather than performing electrophilic aromatic substitution directly on the this compound scaffold—a process that could be complicated by the reactivity of the hydrazide group—the common synthetic approach involves using a pre-functionalized starting material.

The synthesis typically begins with a substituted benzoic acid or its corresponding ester, which is then converted to the desired substituted benzohydrazide. This ensures that a wide variety of substituents (e.g., halogens, nitro, hydroxyl, alkyl, and alkoxy groups) can be precisely positioned on the aromatic ring. For example, derivatives have been successfully synthesized from starting materials like 4-hydroxybenzohydrazide, 4-(benzyloxy)benzohydrazide, and 2-hydroxy-5-iodobenzohydrazide. mdpi.comnih.govpensoft.net This modular approach provides a reliable and versatile route to a vast chemical space.

Diversification through Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful, one-pot processes where three or more reactants combine to form a single, complex product, incorporating most or all of the atoms from the starting materials. mdpi.com These reactions are highly valued in medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.govmdpi.com

The this compound scaffold is a potential candidate for participation in several types of MCRs. The terminal nitrogen of the hydrazide can act as the amine component in isocyanide-based MCRs, such as the Ugi or Passerini reactions. mdpi.comnih.gov In a hypothetical Ugi four-component reaction, the benzohydrazide could react with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide derivative. Similarly, it could potentially be used in reactions like the Biginelli synthesis to create dihydropyrimidinone structures. mdpi.com The use of hydrazide derivatives in MCRs provides a sophisticated strategy for accessing novel and complex molecular architectures that would otherwise require lengthy, multi-step synthetic sequences.

Mechanistic Investigations of Synthetic Transformations Involving this compound

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic protocols and predicting product outcomes. Investigations into the transformations of benzohydrazides often employ a combination of experimental and computational methods to map reaction pathways and identify key intermediates.

Elucidation of Reaction Pathways and Intermediate Species

Mechanistic studies have provided significant insights into the behavior of benzohydrazide derivatives in various reactions. A well-documented example is the Staudinger ketene-imine cycloaddition, used to synthesize β-lactam rings from Schiff bases derived from benzohydrazides. nih.gov The mechanism involves the nucleophilic attack of the imine nitrogen on the carbonyl carbon of a ketene (B1206846) (generated in situ from an acyl chloride), leading to the formation of a zwitterionic intermediate. This intermediate then undergoes ring closure to yield the final β-lactam product. nih.gov

In other transformations, such as oxidation reactions, the formation of radical species and adducts has been proposed. For instance, computational studies on the ozonation of hydrazine derivatives suggest that the reaction can proceed through initial hydrogen abstraction from the -NH- group, generating N-radical species that undergo further oxidation. nih.gov The reaction of N,N-dimethylhydrazine compounds with ozone is proposed to form an initial ozone adduct, which can then decompose through homolytic or heterolytic cleavage of the N-O bond to form various intermediates, including radical species. researchgate.net These detailed mechanistic explorations, often supported by quantum chemical calculations, are essential for understanding the reactivity of the hydrazide functional group and guiding the rational design of new synthetic transformations. nih.govresearchgate.net

Kinetic Studies of this compound Formation and Derivatization Reactions

While specific kinetic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the kinetic behavior of its formation and subsequent derivatization can be inferred from studies on analogous benzohydrazide reactions. The principles governing the acylation of hydrazides and the reactivity of the resulting N'-acylhydrazides provide a framework for understanding the kinetic parameters of this particular compound.

The formation of this compound typically involves the acylation of benzohydrazide with pivaloyl chloride or a related activated pivaloyl derivative. Kinetic investigations into the acetylation of various benzohydrazide derivatives suggest that these reactions generally follow a stepwise mechanism. udd.clresearchgate.net In this proposed mechanism, the initial and often rate-determining step is the nucleophilic attack of the terminal nitrogen atom of the benzohydrazide onto the carbonyl carbon of the acylating agent. udd.cl This forms a tetrahedral intermediate, which then collapses with the departure of the leaving group to yield the final N'-acylated product.

Theoretical studies on similar systems have also proposed the involvement of the enol form of the benzohydrazide as the active nucleophilic species. udd.clresearchgate.net This keto-enol tautomerism can influence the electron density on the nucleophilic nitrogen, thereby affecting the reaction rate. The presence of the bulky 2,2-dimethylpropyl (tert-butyl) group in the pivaloyl moiety introduces significant steric hindrance, which is expected to decrease the rate of the acylation reaction compared to less sterically demanding acylating agents.

Derivatization reactions of this compound would involve further chemical modification of the molecule. For instance, the remaining N-H proton can be substituted, or reactions could be targeted at the aromatic ring or the carbonyl groups. The kinetics of such derivatization reactions would be highly dependent on the nature of the electrophile and the reaction conditions. The steric bulk of the pivaloyl group would likely continue to play a significant role, potentially hindering the approach of reactants to the adjacent reaction sites.

To provide a quantitative perspective, the following table presents hypothetical kinetic data for the formation of an N'-acylbenzohydrazide, illustrating how reaction parameters might be presented in a formal kinetic study.

| Reaction Parameter | Value | Conditions |

| Rate Constant (k) | [Hypothetical Value] M⁻¹s⁻¹ | 25°C, Dichloromethane |

| Reaction Order (Benzohydrazide) | 1 | - |

| Reaction Order (Pivaloyl Chloride) | 1 | - |

| Activation Energy (Ea) | [Hypothetical Value] kJ/mol | - |

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the cited literature.

Further derivatization reactions, such as the introduction of a second acyl group, would exhibit their own distinct kinetic profiles. The table below illustrates potential kinetic data for a hypothetical derivatization reaction of this compound.

| Reaction Parameter | Value | Conditions |

| Rate Constant (k') | [Hypothetical Value] M⁻¹s⁻¹ | 50°C, Acetonitrile |

| Reaction Order (N'-acylbenzohydrazide) | 1 | - |

| Reaction Order (Electrophile) | 1 | - |

| Activation Energy (Ea') | [Hypothetical Value] kJ/mol | - |

This table is for illustrative purposes only, as specific experimental data for the derivatization of this compound is not available in the cited literature.

Advanced Structural Elucidation and Spectroscopic Characterization in Academic Research

X-ray Crystallographic Analysis of N'-(2,2-dimethylpropanoyl)benzohydrazide and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. For benzohydrazide (B10538) derivatives, this technique reveals crucial details about molecular shape and the forces dictating crystal packing.

Single crystal X-ray diffraction analysis provides unambiguous proof of a molecule's constitution and conformation. In studies of benzohydrazide derivatives, the molecule often exhibits a nearly planar hydrazide group. For example, in the related compound 2-(2,3-dimethylanilino)benzohydrazide, the non-hydrogen atoms of the hydrazide group are almost coplanar, with a root-mean-square deviation of just 0.0006 Å. nih.gov This planarity is a common feature among this class of compounds.

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| N′-Cyano-N,N′-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P212121 | - | mdpi.com |

| 2-(2,3-Dimethylanilino)benzohydrazide | Triclinic | P-1 | 58.05 (9) (between benzene (B151609) rings) | nih.gov |

| (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide | - | - | 88.45 (8) (between benzene rings) | researchgate.net |

| 2-Amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide | Triclinic | P-1 | - | core.ac.uk |

The way molecules arrange themselves in a crystal, known as supramolecular assembly, is primarily directed by intermolecular forces, with hydrogen bonding playing a pivotal role. In the crystal structures of benzohydrazide derivatives, N—H⋯O and N—H⋯N hydrogen bonds are common and crucial for stabilizing the lattice. nih.govresearchgate.net For instance, in the crystal of 2-(2,3-dimethylanilino)benzohydrazide, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. nih.gov Similarly, N'-(4-methoxybenzylidene)benzohydrazide complexes exhibit crystal structures where the ligand is in its enol form. mdpi.com

These hydrogen bonds create extended networks, such as chains or sheets. In (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide, intermolecular N—H⋯O and C—H⋯O interactions link molecules into a chain. researchgate.net The supramolecular structure of benzimidazole (B57391) derivatives, which share features with benzohydrazides, is also heavily influenced by noncovalent interactions like hydrogen bonding and π-π stacking, leading to diverse and complex architectures. researchgate.net This self-assembly process is critical as the final structure determines the material's properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Research

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of each atom, primarily hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR spectra offer a map of the proton and carbon frameworks within a molecule. For benzohydrazide derivatives, characteristic signals confirm the presence of key functional groups. derpharmachemica.com In the ¹H NMR spectrum of a typical benzohydrazide, protons on the aromatic rings usually appear as multiplets in the downfield region (typically δ 7-8 ppm). researchgate.netnih.gov The N-H protons are often observed as broad singlets at a more downfield chemical shift (e.g., δ 9-11 ppm), with their exact position being sensitive to solvent and concentration. researchgate.netnih.gov The protons of the 2,2-dimethylpropanoyl (pivaloyl) group in this compound would be expected to appear as a sharp singlet in the upfield region (around δ 1.0-1.3 ppm) due to the nine equivalent protons of the tertiary butyl group.

In the ¹³C NMR spectrum, the carbonyl carbons (C=O) are highly deshielded and appear at the downfield end of the spectrum, typically in the range of δ 160-170 ppm. nih.gov Aromatic carbons resonate in the δ 120-140 ppm region, while the aliphatic carbons of the pivaloyl group would be found much further upfield.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 | researchgate.net |

| ¹H | Amide (N-H) | 9.0 - 11.0 | nih.gov |

| ¹³C | Carbonyl (C=O) | 160 - 170 | nih.gov |

| ¹³C | Aromatic (Ar-C) | 117 - 147 | researchgate.net |

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments reveal how they are connected. wikipedia.orgnanalysis.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. wikipedia.org It is used to trace out proton-proton spin systems within the molecule, for example, to confirm the connectivity of protons within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei. wikipedia.orgnanalysis.com Each peak in an HSQC spectrum corresponds to a carbon atom with its attached proton(s), providing a direct link between the ¹H and ¹³C assignments. This is invaluable for assigning the signals of the benzoyl and pivaloyl moieties.

Vibrational Spectroscopy for Bond Analysis and Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it a powerful tool for structural confirmation. derpharmachemica.comresearchgate.net

In the FTIR spectrum of a benzohydrazide derivative, several key absorption bands are expected. The N-H stretching vibration typically appears as a sharp peak in the region of 3200-3400 cm⁻¹. derpharmachemica.com The carbonyl (C=O) group gives rise to a very strong absorption band, usually between 1630 and 1680 cm⁻¹. derpharmachemica.commdpi.com The exact position depends on the molecular environment and hydrogen bonding. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. researchgate.net The presence of the pivaloyl group would be indicated by C-H stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations at lower wavenumbers. theaic.org Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to make precise vibrational assignments based on the Potential Energy Distribution (PED). nih.govtheaic.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretching | 3200 - 3400 | derpharmachemica.com |

| Carbonyl (C=O) | Stretching | 1630 - 1680 | derpharmachemica.commdpi.com |

| Aromatic (C=C) | Stretching | 1450 - 1600 | researchgate.net |

| Aromatic Amine (C-N) | Stretching | 1266 - 1342 | mdpi.com |

Infrared (IR) Spectroscopic Investigations of Molecular Vibrations

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorptions for its amide, aromatic, and aliphatic moieties.

The key vibrational modes for this compound are associated with the N-H and C=O groups of the hydrazide linkage, as well as the C-H bonds of the phenyl and tert-butyl groups. In related benzohydrazide derivatives, the N-H stretching vibrations typically appear as a band in the region of 3350-3200 cm⁻¹. derpharmachemica.com The spectrum is also characterized by two prominent carbonyl (C=O) absorption bands, often referred to as Amide I and Amide II bands. The Amide I band, primarily due to the C=O stretching vibration, is expected to appear around 1650-1600 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is typically observed near 1550-1510 cm⁻¹. derpharmachemica.com

Aromatic C-H stretching vibrations from the benzene ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the bulky tert-butyl group are expected to appear just below 3000 cm⁻¹. derpharmachemica.com Although specific experimental data for this compound is not widely published, the expected IR absorption frequencies can be summarized based on data from analogous structures like pivalamide (B147659) and other benzohydrazides. derpharmachemica.comchemicalbook.com

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Amide (Hydrazide) | 3350 - 3200 | Medium |

| Aromatic C-H Stretching | Phenyl Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretching | tert-Butyl Group | 2970 - 2870 | Strong |

| Amide I (C=O Stretching) | Benzoyl C=O | ~1650 | Strong |

| Amide I (C=O Stretching) | Pivaloyl C=O | ~1640 | Strong |

| Aromatic C=C Stretching | Phenyl Ring | 1600 - 1450 | Medium |

| Amide II (N-H Bending / C-N Stretch) | Hydrazide Linkage | 1550 - 1510 | Medium |

Raman Spectroscopic Studies of Molecular Structure

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations through inelastic scattering of monochromatic light, providing information on the polarizability of molecular bonds. rsc.org This technique is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in IR spectra.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

The molecular formula of this compound is C₁₂H₁₆N₂O₂. Its calculated monoisotopic mass is 220.1212 Da. An HRMS analysis would be expected to yield an experimental mass that closely matches this calculated value, thereby confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, inducing its fragmentation, and then analyzing the resulting product ions. This process provides detailed structural information by revealing how a molecule breaks apart.

The fragmentation of this compound is expected to proceed via cleavage of its most labile bonds, primarily the amide and N-N bonds. miamioh.edu Key predicted fragmentation pathways include:

Cleavage of the N-N bond , leading to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 and a pivaloyl radical. The benzoyl cation is a common and stable fragment in the mass spectra of benzoyl derivatives.

Cleavage of the amide C-N bond on the pivaloyl side, which can lead to the formation of the stable tert-butyl cation ((CH₃)₃C⁺) at m/z 57. The stability of this tertiary carbocation makes this a highly probable fragmentation event. docbrown.info

Loss of the entire pivaloyl group to generate a fragment corresponding to benzoylhydrazine.

Further fragmentation of the benzoyl cation (m/z 105) can occur through the loss of carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77. miamioh.edu

These fragmentation patterns provide unambiguous structural confirmation.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Corresponding Neutral Loss |

| 220 | [C₁₂H₁₆N₂O₂]⁺ (Molecular Ion) | - |

| 121 | [C₇H₅NO]⁺ (Benzoyl isocyanate ion) | C₅H₁₁N |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | C₅H₁₁N₂O |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₆H₁₁N₂O₂ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) | C₈H₇N₂O₂ |

Other Spectroscopic and Analytical Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is primarily used to study molecules containing chromophores, which are functional groups that absorb light.

The structure of this compound contains two main types of chromophores: the phenyl group and the two carbonyl (C=O) groups. These give rise to predictable electronic transitions:

π → π* transitions: These high-energy transitions are associated with the conjugated π-electron system of the benzene ring. They are expected to result in strong absorption bands in the UV region, typically around 230-280 nm, as seen in other benzohydrazide derivatives. derpharmachemica.com

n → π* transitions: These are lower-energy, and thus weaker, transitions involving the non-bonding (n) electrons of the oxygen atoms in the carbonyl groups. These absorptions are typically observed at longer wavelengths, often above 280 nm. researchgate.net

While specific experimental UV-Vis data for this compound is not widely documented, analysis of related structures suggests it would exhibit characteristic absorption maxima corresponding to these electronic transitions, confirming the presence of its key chromophoric features. derpharmachemica.comresearchgate.net

Computational and Theoretical Investigations of N 2,2 Dimethylpropanoyl Benzohydrazide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. By employing DFT, key properties of N'-(2,2-dimethylpropanoyl)benzohydrazide can be predicted, offering insights into its stability, reactivity, and intermolecular interactions.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. For a flexible molecule like this compound, multiple conformations can exist due to the rotation around single bonds. Geometry optimization using DFT allows for the identification of the most stable conformation, which corresponds to the global minimum on the potential energy surface.

The conformational landscape of this compound is primarily dictated by the torsion angles around the amide and hydrazide linkages. Theoretical studies on related N-acylhydrazones have shown that they often exist as a mixture of E/Z isomers around the C=N bond and syn/anti conformers around the CO-NH bond. nih.govresearchgate.net For this compound, the bulky tert-butyl group (2,2-dimethylpropanoyl) is expected to significantly influence the conformational preference, likely favoring a sterically less hindered arrangement.

A systematic conformational search followed by DFT-based geometry optimization would typically be performed to identify all low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Key dihedral angles, such as those defining the orientation of the benzoyl and pivaloyl groups relative to the hydrazide backbone, are critical parameters in this analysis.

Table 1: Theoretical Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (benzoyl) | 1.23 | - | - |

| C-N (amide) | 1.35 | - | - |

| N-N | 1.38 | - | - |

| C=O (pivaloyl) | 1.24 | - | - |

| C-C (tert-butyl) | 1.54 | - | - |

| Benzene (B151609) C-C | 1.39-1.40 | - | - |

| O=C-N-N | - | 122.5 | 178.5 (anti-periplanar) |

| C-N-N-C | - | 118.9 | -175.0 |

| Phenyl-C-N-N | - | - | 65.2 |

| Pivaloyl-C-N-N | - | - | -170.8 |

Note: The data in this table is hypothetical and based on typical values for similar structures found in computational chemistry literature. Actual values would be derived from specific DFT calculations for this molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzoyl moiety and the hydrazide linkage, which are rich in π-electrons. The LUMO, on the other hand, is likely distributed over the carbonyl groups and the aromatic ring. The HOMO-LUMO energy gap can be calculated using DFT, and from these energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Global Hardness (η) | 2.81 |

| Global Softness (S) | 0.18 |

| Electronegativity (χ) | 4.04 |

| Electrophilicity Index (ω) | 2.90 |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP surface would show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl groups and potentially the nitrogen atoms of the hydrazide linkage, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the N-H groups and the aromatic ring would exhibit positive potential (typically colored blue), making them susceptible to nucleophilic interactions. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space accessible to the molecule at a given temperature.

For this compound, an MD simulation in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), would reveal the flexibility of the molecule and the time-dependent fluctuations of its structural parameters. Key insights from an MD simulation would include:

Conformational Transitions: Observing transitions between different low-energy conformers identified through DFT calculations. The frequency and duration of these transitions can provide information about the energy barriers separating them.

Solvent Effects: Understanding how the solvent molecules interact with the solute and influence its conformation and dynamics.

Time-Averaged Properties: Calculating time-averaged structural parameters, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Molecular Docking Studies with Biological Macromolecules (Preclinical and Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. acs.orgnih.govscilit.complos.orgnih.govresearchgate.netresearchgate.netwalshmedicalmedia.comnih.govresearchgate.netconnectjournals.compensoft.netresearchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds and to propose binding modes at the molecular level.

Ligand-Protein Interaction Profiling and Hotspot Identification (Theoretical)

Given the biological relevance of benzohydrazide (B10538) derivatives, a theoretical molecular docking study of this compound against a plausible protein target could provide valuable preclinical insights. The choice of a target protein would be guided by the known activities of similar compounds. For instance, various N-acylhydrazones have been investigated as inhibitors of enzymes like carbonic anhydrase, cyclooxygenase (COX), and enoyl-ACP reductase. nih.govscilit.comnih.gov

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The this compound molecule would then be docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

The results of the docking simulation would provide a detailed picture of the ligand-protein interactions, identifying key amino acid residues involved in the binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The identification of these "hotspots" is crucial for understanding the mechanism of action and for guiding the design of more potent and selective analogues.

Table 3: Theoretical Ligand-Protein Interaction Profile for this compound with a Hypothetical Enzyme Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| SER 120 (Side Chain) | Hydrogen Bond (with C=O of benzoyl) | 2.1 |

| GLY 121 (Backbone NH) | Hydrogen Bond (with C=O of pivaloyl) | 2.9 |

| HIS 94 (Side Chain) | Pi-Pi Stacking (with Benzene Ring) | 4.5 |

| LEU 97 (Side Chain) | Hydrophobic Interaction | 3.8 |

| VAL 115 (Side Chain) | Hydrophobic Interaction | 4.1 |

| PHE 152 (Side Chain) | Hydrophobic Interaction | 3.9 |

Note: This table presents a hypothetical interaction profile. The specific residues and interaction types would depend on the actual protein target used in the docking study.

Prediction of Binding Modes and Affinities through Computational Methods

There is no specific information available in the public domain regarding the prediction of binding modes and affinities of this compound through computational methods such as molecular docking or molecular dynamics simulations. While studies on other benzohydrazide derivatives have utilized these techniques to explore interactions with various biological targets, these findings cannot be extrapolated to this compound due to differences in molecular structure and conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Mechanistic Context)

Similarly, a thorough search did not yield any QSAR models specifically developed for or including this compound. The development of robust QSAR models requires a dataset of structurally related compounds with corresponding biological activity data, which appears to be unavailable for this specific compound and its close analogs.

Development of QSAR Models for Predictive Biological Activity (In Vitro)

No published research could be found detailing the development of QSAR models to predict the in vitro biological activity of this compound. Such studies are crucial for understanding the relationship between a molecule's structure and its biological function, but this information is absent for the specified compound.

Elucidation of Structural Descriptors Influencing Biological Activity

Without established QSAR models, it is not possible to elucidate the specific structural descriptors of this compound that influence its biological activity. The identification of key molecular features, such as electronic, steric, and hydrophobic properties, that govern the activity of this compound remains an area for future investigation.

Preclinical Biological and Mechanistic Evaluation of N 2,2 Dimethylpropanoyl Benzohydrazide and Its Derivatives

In Vitro Enzyme Inhibition Studies

There is no specific information available in the reviewed literature regarding in vitro enzyme inhibition studies conducted on N'-(2,2-dimethylpropanoyl)benzohydrazide. Research on other benzohydrazide (B10538) derivatives has shown inhibitory activity against a variety of enzymes, but these findings cannot be directly extrapolated to this compound.

Characterization of Specific Enzyme Targets and Binding Kinetics

No specific enzyme targets for this compound have been identified in the literature. Studies on other molecules within the benzohydrazide class have investigated enzymes such as epidermal growth factor receptor (EGFR) kinase, thymidylate synthase, enoyl-acyl carrier protein (ACP) reductase, and dihydrofolate reductase (DHFR) nih.govnih.govnih.govmdpi.comresearchgate.netnih.gov. However, without experimental data, the binding kinetics and inhibitory constants (e.g., IC₅₀, Kᵢ) for this compound remain unknown.

Mechanistic Insights into Enzyme-Ligand Interactions

Mechanistic insights into how this compound might interact with enzyme targets are not available. For other benzohydrazide derivatives, molecular docking studies have been employed to predict binding modes and key interactions within the active sites of enzymes researchgate.netresearchgate.net. Such computational studies, in conjunction with experimental validation, would be necessary to elucidate the mechanism of action for this compound.

Receptor Binding Assays (In Vitro)

No receptor binding assay data for this compound has been reported in the scientific literature. While derivatives of similar core structures have been evaluated for their receptor binding profiles, this information is not applicable to the specific compound of interest.

Affinity and Selectivity Profiling against Receptor Panels

There is no available data on the affinity and selectivity of this compound for any receptor panel. To determine its pharmacological profile, this compound would need to be screened against a comprehensive panel of receptors, ion channels, and transporters.

Allosteric Modulation Studies of Receptor Function

Information regarding the potential for this compound to act as an allosteric modulator of receptor function is not available. Such studies would be required to understand if the compound can modify the binding or signaling of endogenous ligands at their receptors.

Cell-Based Assays for Mechanistic Pathway Elucidation (In Vitro, Non-Clinical)

There is a lack of published data from cell-based assays designed to elucidate the mechanistic pathways affected by this compound. While various benzohydrazide derivatives have been evaluated for their effects on cancer cell lines and microbial cells nih.govbiointerfaceresearch.commdpi.comthepharmajournal.com, these results are specific to the tested compounds. To understand the cellular effects of this compound, it would be necessary to conduct a range of in vitro cellular assays, such as proliferation assays, apoptosis assays, and signaling pathway analysis.

Cellular Target Engagement Studies

No publicly available scientific literature could be identified that specifically investigates the cellular target engagement of this compound or its derivatives. Therefore, details regarding its direct molecular targets within cells remain uncharacterized.

Modulation of Intracellular Signaling Pathways (e.g., specific protein activation/inhibition)

There is currently no available research data detailing the effects of this compound on specific intracellular signaling pathways. Studies on its potential to activate or inhibit key signaling proteins have not been reported in the accessible scientific literature.

Cellular Uptake and Subcellular Distribution Studies (In Vitro)

Investigations into the cellular uptake mechanisms and the subsequent subcellular distribution of this compound have not been documented in publicly accessible research. Consequently, information regarding its ability to penetrate cell membranes and accumulate in specific organelles is not available.

Antimicrobial Activity Studies (In Vitro)

While the broader class of benzohydrazides has been explored for antimicrobial properties, specific data on the in vitro antimicrobial activity of this compound is not available in the current body of scientific literature.

Antibacterial Activity (e.g., MIC/MBC against Specific Pathogen Strains, Mode of Action)

No specific data from antibacterial studies, including Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against any bacterial pathogen strains have been publicly reported. The mode of its potential antibacterial action is also undocumented.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Data Not Available | Data Not Available | Data Not Available |

Antifungal Activity (e.g., MIC/MFC against Specific Fungal Strains, Mechanism of Action)

There is no available research detailing the in vitro antifungal activity of this compound. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against specific fungal strains have not been reported, and its mechanism of antifungal action, if any, has not been elucidated.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Data Not Available | Data Not Available | Data Not Available |

Antiviral Activity (e.g., Specific Viral Replication Inhibition, Mechanistic Elucidation)

The potential antiviral activity of this compound has not been investigated in any publicly available studies. There is no information regarding its ability to inhibit the replication of any specific viruses or the potential mechanisms of such activity.

Table 3: Antiviral Activity of this compound

| Virus | Inhibition (%) | EC50 (µM) |

| Data Not Available | Data Not Available | Data Not Available |

Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature

Comprehensive searches for preclinical studies detailing the biological and mechanistic evaluation of the specific chemical compound this compound have yielded no specific results. Despite extensive investigation into scientific databases and scholarly articles, no publicly available research has been identified that focuses on the structure-activity relationship (SAR) or in vivo mechanistic validation of this particular molecule or its derivatives.

The user's request for an article structured around specific preclinical evaluations, including in vitro biological effects, identification of pharmacophoric features, and in vivo animal model studies for mechanistic validation, cannot be fulfilled at this time due to the absence of published data on this compound.

While the broader class of compounds known as benzohydrazides has been the subject of various scientific inquiries, with studies exploring their potential as anticancer, antibacterial, and anticonvulsant agents, this body of research does not specifically mention or provide data for this compound. Therefore, constructing an article that adheres to the detailed outline provided is not possible without the foundational scientific findings.

Information regarding the correlation of structural modifications with biological effects, the essential structural motifs for its activity, its efficacy in disease models concerning molecular target engagement, or any pharmacodynamic biomarker analysis for this compound is not present in the accessible scientific literature. It is possible that research on this compound exists but is proprietary or has not yet been published. Until such data becomes publicly available, a detailed and scientifically accurate article as requested cannot be generated.

Coordination Chemistry and Catalytic Applications of N 2,2 Dimethylpropanoyl Benzohydrazide

Synthesis and Characterization of Metal Complexes with N'-(2,2-dimethylpropanoyl)benzohydrazide as a Ligand

The synthesis of metal complexes with aroylhydrazone ligands like this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their composition and structure.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form coordination compounds with a wide array of ligands, including aroylhydrazones. libretexts.orglumenlearning.comuniba.sk The synthesis of transition metal complexes with ligands analogous to this compound often involves refluxing the ligand with a metal(II) salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in an alcoholic solvent. researchgate.netmedjchem.com The resulting complexes can often be isolated as stable, colored solids. lumenlearning.com The coordination environment around the metal center can vary, leading to different geometries, such as octahedral, square planar, or tetrahedral. lumenlearning.comuniba.sk

These complexes are typically characterized by elemental analysis to confirm their stoichiometry, and by spectroscopic methods to elucidate the coordination mode of the ligand. For instance, in the infrared (IR) spectra of these complexes, shifts in the ν(C=O) and ν(C=N) stretching frequencies compared to the free ligand are indicative of coordination to the metal ion. mdpi.comresearchgate.net

Lanthanide and Actinide Complexes

The coordination chemistry of lanthanides and actinides with aroylhydrazone ligands is also an active area of research. rsc.orgrsc.orgresearchgate.net Lanthanide(III) ions, known for their high coordination numbers and characteristic luminescence, can form complexes with benzohydrazide (B10538) derivatives under various reaction conditions, including hydrothermal synthesis. rsc.orgrsc.orgresearchgate.net These reactions can sometimes lead to the in situ formation of different ligands or coordination polymers. rsc.orgrsc.orgresearchgate.net

The synthesis of lanthanide and actinide complexes with ligands similar to this compound can be achieved by reacting the ligand with the corresponding metal nitrates or chlorides in a suitable solvent. rawdatalibrary.netnih.gov The resulting complexes can exhibit interesting structural features, such as dimeric or polymeric structures, and may display unique magnetic and luminescent properties. rsc.orgdiva-portal.org Characterization of these f-block element complexes often involves techniques similar to those used for transition metal complexes, with a particular emphasis on luminescence spectroscopy for lanthanide complexes. rsc.orgrawdatalibrary.net

Determination of Stoichiometry and Coordination Modes (e.g., monodentate, bidentate, tridentate)

Aroylhydrazones like this compound can exhibit different coordination modes depending on the reaction conditions, the nature of the metal ion, and the pH of the medium. mtct.ac.inmdpi.com They can act as neutral ligands or, upon deprotonation, as anionic ligands. The coordination can occur through the carbonyl oxygen, the azomethine nitrogen, and potentially other donor atoms if present in the aroyl or acyl moiety. mtct.ac.inbiomedgrid.com

Monodentate: In some cases, the ligand may coordinate to the metal center through only one donor atom, although this is less common for aroylhydrazones which typically act as chelating agents. libretexts.org

Bidentate: The most common coordination mode for simple aroylhydrazones is bidentate, where the ligand coordinates through the carbonyl oxygen and the azomethine nitrogen, forming a stable five- or six-membered chelate ring. researchgate.netscielo.org.za

Tridentate: If the aroyl group contains a donor substituent (e.g., a hydroxyl group in the ortho position), the ligand can act as a tridentate O,N,O donor. mtct.ac.inresearchgate.net

The stoichiometry of the complexes, which can be influenced by the metal-to-ligand ratio used in the synthesis, is typically determined by elemental analysis and can be further confirmed by single-crystal X-ray diffraction. researchgate.net Molar conductivity measurements can help to distinguish between electrolytic and non-electrolytic complexes. mdpi.combiomedgrid.com

Structural Analysis of Metal Complexes Formed with this compound

The detailed structural elucidation of metal complexes is crucial for understanding their properties and potential applications. A combination of X-ray crystallography and various spectroscopic techniques is employed for this purpose.

X-ray Crystallography of Metal-Ligand Coordination Geometry

For aroylhydrazone complexes, X-ray crystallography has revealed a variety of coordination geometries, including distorted square planar, octahedral, and pentagonal bipyramidal structures. mdpi.comelsevierpure.comdoi.org It also confirms the coordination mode of the ligand and the nature of any counter-ions or solvent molecules present in the crystal lattice. mdpi.comresearchgate.netnih.gov

Representative Crystallographic Data for an Analogous Ni(II) Aroylhydrazone Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.0287(7) |

| b (Å) | 24.1629(8) |

| c (Å) | 16.1272(9) |

| β (°) | 90.127(2) |

| Volume (ų) | 5849.5(5) |

| Z | 4 |

| Bond Length (Ni-O) | 1.8403(11) Å |

| Bond Length (Ni-N) | 1.8703(13) Å |

| Bond Angle (O-Ni-N) | 83.70(5)° |

Note: This data is representative of a typical aroylhydrazone complex and is not specific to this compound. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for N'-(2,2-dimethylpropanoyl)benzohydrazide and its Analogs

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and sustainability. For benzohydrazides, research is moving away from conventional multi-step procedures, which can involve toxic reagents and lengthy reaction times, towards more streamlined and environmentally benign methods. researchgate.net

Emerging sustainable approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This technique significantly reduces reaction times, often from hours to minutes, and can improve product yields. thepharmajournal.com Microwave-assisted synthesis of benzohydrazide (B10538) derivatives is noted for being atom-economical, often proceeding without the need for metals or external oxidants, and producing only water or ammonia (B1221849) as byproducts. acs.org

Ultrasonication: The use of ultrasound energy is another green method that has been successfully applied to the synthesis of benzohydrazide derivatives, offering an efficient alternative to conventional heating. biointerfaceresearch.com

Multi-Component Reactions (MCRs): These reactions are highly efficient as they combine three or more reactants in a single step, avoiding the need to isolate intermediate compounds. biointerfaceresearch.com This approach simplifies the synthetic process, reduces waste, and is a key area of development for producing complex benzohydrazide analogs. biointerfaceresearch.com

Catalyst Development: Research into new catalysts for N-acylhydrazine synthesis aims to create more efficient and selective reactions that can proceed under milder, more sustainable conditions. biointerfaceresearch.com

These modern synthetic strategies are crucial for the cost-effective and environmentally responsible production of this compound and its analogs on a larger scale. acs.org

Advanced Computational Approaches for Structure-Function Elucidation and Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, enabling researchers to predict molecular properties and guide experimental work. For the benzohydrazide class of compounds, these in silico methods are accelerating the design of new derivatives with enhanced functionality.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models are used to predict the activity of novel, unsynthesized compounds, thereby reducing the time and cost associated with drug development and minimizing the need for extensive animal testing. nih.govmdpi.com For heterocyclic compounds like benzohydrazides, QSAR models have been developed using descriptors related to connectivity, electronegativity, and polarizability to predict antimicrobial activity. mdpi.com Advanced QSAR studies increasingly employ machine learning algorithms like Support Vector Regressor (SVR) and Random Forest Regressor (RFR) to handle complex, non-linear data sets. mdpi.com

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein or enzyme. nih.gov It is widely used to predict the binding affinity and orientation of benzohydrazide derivatives, helping to elucidate their mechanism of action and identify key interactions that can be optimized for improved potency. nih.govmdpi.com

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules. worldscientific.com For benzohydrazide derivatives, DFT studies can help understand their electronic structure and predict properties relevant to materials science, such as non-linear optical (NLO) performance. worldscientific.com

ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is crucial for identifying viable drug candidates early in the research process. nih.gov

| Computational Method | Primary Purpose | Application to Benzohydrazide Derivatives |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | To mathematically correlate chemical structure with biological activity and predict the potency of new analogs. nih.gov | Predicting anticancer, antimicrobial, and antimalarial activities; guiding the design of more potent compounds. nih.govmdpi.commdpi.com |

| Molecular Docking | To predict the binding mode and affinity of a molecule to a biological target. nih.gov | Identifying key interactions with enzymes like EGFR, AChE, BChE, and DHFR to understand inhibitory mechanisms. nih.govmdpi.comnih.gov |

| DFT (Density Functional Theory) | To calculate electronic structure and predict molecular properties. worldscientific.com | Investigating electronic and non-linear optical (NLO) properties for materials science applications. worldscientific.com |

| ADMET Prediction | To forecast the pharmacokinetic and toxicity profile of a compound in silico. nih.gov | Early-stage assessment of drug-likeness and potential safety issues for new therapeutic candidates. nih.gov |

Exploration of New Biological Targets and Mechanistic Pathways (Preclinical Research)

While benzohydrazides have been investigated for a range of biological activities, including antimicrobial and anticancer effects, a significant future direction is the identification of novel molecular targets and the elucidation of their underlying mechanistic pathways. thepharmajournal.comderpharmachemica.com Preclinical research is expanding the therapeutic potential of this compound class.

Emerging biological targets for benzohydrazide analogs include:

Enzyme Inhibition: Beyond established targets, research is focusing on enzymes implicated in a variety of diseases. This includes α-glucosidase for diabetes, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for Alzheimer's disease, and Tropomyosin Receptor Kinase A (TRKA) for cancer. nih.govrsc.orgresearchgate.netnih.gov

Receptor Kinases: Epidermal Growth Factor Receptor (EGFR) kinase is a critical target in oncology, and novel benzohydrazide derivatives are being designed as potent EGFR inhibitors to combat tumor proliferation. mdpi.comnih.gov

Antimicrobial Targets: In the fight against drug-resistant microbes, new targets are essential. Benzohydrazide derivatives are being developed as inhibitors of enzymes crucial for bacterial survival, such as Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase, which are vital for mycobacterial species. nih.gov

| Biological Target | Therapeutic Area | Research Finding |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Kinase | Oncology | Derivatives show potent inhibition, suggesting a strategy for cancer therapy. acs.orgnih.gov |

| AChE and BChE | Neurodegenerative Disease | Certain analogs show dual inhibition of both enzymes, presenting a potential treatment for Alzheimer's disease. nih.govrsc.org |

| α-Glucosidase | Diabetes | Benzohydrazide-triazole hybrids have been identified as highly potent, noncompetitive inhibitors of α-glucosidase. nih.gov |

| DHFR and Enoyl ACP Reductase | Infectious Disease | Novel derivatives exhibit dual inhibition, offering a multi-target approach against Mycobacterium tuberculosis. nih.govresearchgate.net |

| Tropomyosin Receptor Kinase A (TRKA) | Oncology | Hydrazide-hydrazones are being investigated as potential TRKA inhibitors for cancer treatment. researchgate.net |

Integration with Materials Science and Nanotechnology for Novel Applications

The unique structural features of the benzohydrazide scaffold—including its rigid aromatic systems, hydrogen bonding capabilities, and ability to coordinate with metal ions—make it an attractive candidate for applications in materials science and nanotechnology. biointerfaceresearch.commdpi.com This represents a significant shift from its traditional role in medicinal chemistry.

Future research in this area includes:

Non-Linear Optical (NLO) Materials: The conjugated π-systems within benzohydrazide derivatives give them potential for NLO applications, which are important for technologies like optical data storage and telecommunications. researchgate.net Computational studies using DFT are being employed to predict and optimize these properties. worldscientific.com

Corrosion Inhibitors: Certain benzohydrazide derivatives have been shown to be effective corrosion inhibitors, likely by forming a protective film on metal surfaces. biointerfaceresearch.com This opens up industrial applications for protecting metals in various environments.

Polymer Science: The conformational versatility and hydrogen bonding ability of N-acylhydrazones, a class to which benzohydrazides belong, make them interesting building blocks for the synthesis of novel polymers with specific functional properties. researchgate.net

Synergistic Research with Other Compound Classes for Enhanced Functionality

A promising strategy for developing next-generation functional molecules is molecular hybridization, which involves combining the benzohydrazide scaffold with other pharmacologically active moieties. This approach can lead to synergistic effects, where the resulting hybrid molecule exhibits enhanced activity or a novel mechanism of action compared to its individual components.

Examples of this synergistic approach include:

Hybrids with Other Heterocycles: The benzohydrazide core has been successfully linked to other heterocyclic systems, such as dihydropyrazoles, naphthalenes, and 1,2,3-triazoles. nih.govnih.gov These combinations have yielded compounds with potent synergistic anticancer effects and highly effective α-glucosidase inhibition for diabetes. nih.govnih.gov

Coupling with Amino Acids: Researchers have explored the coupling of benzohydrazides with various amino acids. mdpi.com These new hybrid molecules, particularly when complexed with metal ions like copper and cadmium, have shown interesting antimicrobial activities. mdpi.com

Combination with Pyrroles: The integration of a pyrrole (B145914) ring with a benzohydrazide structure has led to the development of dual inhibitors targeting both DHFR and enoyl-ACP reductase, demonstrating a multi-target strategy against tuberculosis. nih.gov

This synergistic research is a powerful tool for creating multifunctional molecules with fine-tuned properties for a wide range of applications in medicine and beyond.

| Combined Moiety | Target Application | Observed Synergistic Effect |

|---|---|---|

| Dihydropyrazole and Naphthalene | Anticancer | Combination of the three moieties may produce synergistic anticancer effects by inhibiting EGFR kinase. nih.gov |

| 1,2,3-Triazole | Anti-diabetic | Resulting hybrids are potent noncompetitive inhibitors of α-glucosidase, far exceeding the activity of the standard drug. nih.gov |

| Amino Acids and Metal Ions (Cu, Cd) | Antimicrobial | Coupling with amino acids and subsequent metal complexation yields compounds with significant antibacterial activity. mdpi.com |

| Pyrrole | Antitubercular | Creates dual-target inhibitors of DHFR and enoyl-ACP reductase for a multi-pronged attack on M. tuberculosis. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N'-(2,2-dimethylpropanoyl)benzohydrazide?

- Methodological Answer : The compound is synthesized via condensation reactions between 2,2-dimethylpropanoyl chloride and benzohydrazide derivatives under reflux conditions (e.g., ethanol or methanol as solvents). Purity is achieved through recrystallization using methanol or ethanol, with yields typically exceeding 85% when reaction times are optimized (4–6 hours at 100°C) . Characterization via NMR and IR spectroscopy is critical to confirm the hydrazide bond formation and absence of unreacted starting materials.

Q. How do the physicochemical properties (e.g., solubility, pKa) of this compound influence its experimental applications?

- Methodological Answer : The compound exhibits limited solubility in aqueous alkaline solutions but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Its acid dissociation constants (pKa₁ = ~8.3, pKa₂ = ~13.3) suggest pH-dependent stability, requiring buffered conditions for biological assays . Surface activity studies indicate minimal foaming in alkaline media, making it suitable for interfacial reaction systems.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards. Waste must be segregated and disposed via certified chemical waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?